

# Application Note: Determination of Strychnine Phosphate by GC-MS and LC-MS/MS

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## Compound Focus: Strychnine phosphate

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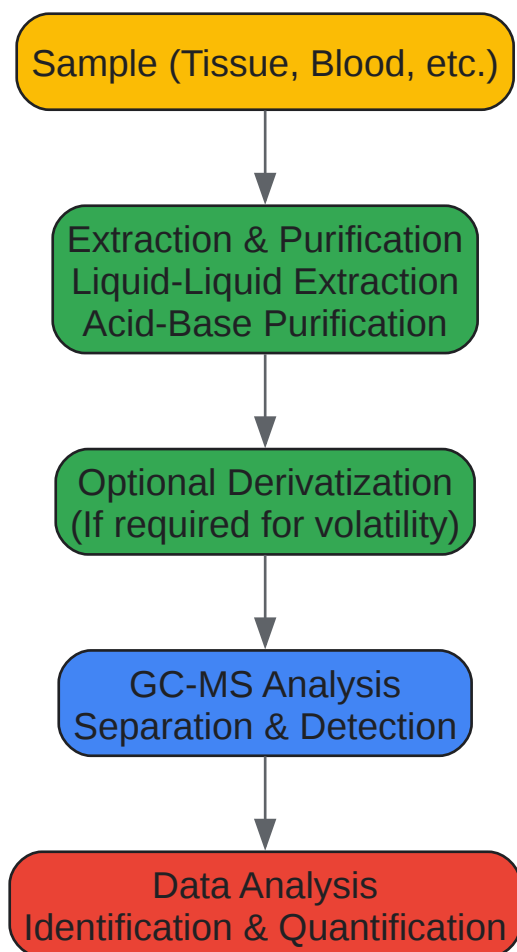
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## Introduction

Strychnine is a highly toxic alkaloid primarily extracted from the seeds of *Strychnos nux-vomica* [1] [2]. Its phosphate derivative is a compound of interest in toxicology, forensics, and regulatory safety. Strychnine's toxicity arises from its antagonism of glycine and acetylcholine receptors in the central nervous system, leading to powerful muscle contractions and potential death by asphyxiation [3] [2]. The minimum lethal oral dose for adults is estimated to be between 30-120 mg [4]. Due to its high toxicity, the use of strychnine is banned in many countries [3]. This necessitates robust, sensitive, and specific analytical methods for its determination in complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) provides a powerful tool for the unambiguous identification and quantification of strychnine in forensic and clinical toxicology.

## Experimental Design and Workflow

The following diagram illustrates the core workflow for strychnine analysis via GC-MS, from sample preparation to final identification and quantification:



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## Detailed Materials and Reagents

- **Strychnine Standard:** High-purity strychnine or **strychnine phosphate** (e.g.,  $\geq 97\%$  purity from commercial suppliers like Dr. Ehrenstorfer GmbH) [3].
- **Internal Standard (IS):** Papaverine is used in the referenced GC-MS method [1]. Other suitable IS can be structurally similar deuterated analogs if available.
- **Solvents:** HPLC or GC-MS grade solvents are required, including methanol, acetonitrile, ethyl acetate, dichloromethane, and diethyl ether [1] [2].
- **Chemicals for Extraction:** Ammonium hydroxide, formic acid, ammonium formate, primary-secondary amine (PSA) for clean-up [3].
- **Biological Matrices:** Post-mortem tissues (liver, blood, stomach content) or antemortem samples (blood, urine) [1] [5].

## Step-by-Step Protocols

### Sample Preparation Protocol

The sample preparation is critical for isolating strychnine from complex matrices and reducing interference.

- **Homogenization:** Accurately weigh 1-2 g of homogenized tissue sample or measure 1-2 mL of fluid sample into a 50 mL centrifuge tube [1] [3].
- **Internal Standard Addition:** Add a known amount of internal standard (e.g., papaverine) to the sample to monitor extraction efficiency and correct for analytical variability [1].
- **Alkalinization and Extraction:** Add 6 mL of a 2% ammonium hydroxide solution in ethyl acetate to the sample. Shake the mixture vigorously for 30 minutes using a mechanical shaker to ensure efficient extraction of the alkaloid [3].
- **Centrifugation:** Centrifuge the mixture at approximately  $4,700 \times g$  for 10 minutes at  $4^{\circ}\text{C}$  to separate the organic layer [3].
- **Clean-up (Optional but Recommended):** Transfer the supernatant to a new tube and add 50 mg of Primary-Secondary Amine (PSA) sorbent. Vortex for 1 minute and centrifuge again. This step removes fatty acids and other polar interferences [3].
- **Concentration:** Transfer the purified supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at  $40^{\circ}\text{C}$ . Reconstitute the dry residue in 1 mL of an appropriate solvent (e.g., methanol or a mixture of ACN/MeOH with ammonium formate buffer) suitable for GC-MS injection [3].

### GC-MS Instrumental Analysis Protocol

- **Gas Chromatography Conditions:**
  - While the specific GC temperature program for strychnine is not detailed in the search results, a general method involves a programmable temperature vaporizer (PTV) or split/splitless injector.
  - A common starting point is an initial oven temperature of  $60\text{-}100^{\circ}\text{C}$ , followed by a ramp of  $15\text{-}20^{\circ}\text{C}$  per minute to a final temperature of  $280\text{-}300^{\circ}\text{C}$ , held for 5-10 minutes to ensure elution.
  - A fused-silica capillary column with a low-polarity stationary phase (e.g., 5% phenyl polysiloxane) is standard.
- **Mass Spectrometry Detection:**
  - **Ionization Mode:** Electron Impact (EI) ionization at 70 eV is standard for GC-MS [5].
  - **Operation Mode:**
    - **Full Scan:** Useful for initial method development and unknown screening. Scan a mass range of, for example,  $m/z$  50-400.

- **Selected Ion Monitoring (SIM):** For highest sensitivity in quantitative work, monitor the base ion and 2-3 qualifier ions. The referenced method uses SIM mode [1].
- **Tandem MS (GC-MS/MS):** For maximum specificity and reduction of background noise, especially in complex matrices like liver. An ion-trap MS/MS can be used, fragmenting the parent ion ( $m/z$  334) to yield characteristic product ions ( $m/z$  319, 306, 277, 261, 246, 233, 220) [5].

## Data Interpretation and Analysis

### Identification and Quantification

- **Qualitative Identification:** Strychnine is identified by matching both the retention time and the mass spectrum (or the ratio of key fragment ions in SIM/MSMS) to those of an authentic standard analyzed under identical conditions [1] [5].
- **Quantification:** Use the internal standard method for highest accuracy. A calibration curve is constructed by plotting the peak area ratio (strychnine / internal standard) against the concentration of strychnine standards. The concentration in the unknown sample is then calculated from this curve.

### Toxicological Interpretation of Results

The following table summarizes strychnine concentrations found in real-world cases, which aids in interpreting analytical results.

Sample Type	Concentration	Context / Significance
Liver Tissue	98.6 mg/kg	Fatal poisoning case [5]
Subclavian Blood	1.82 mg/L (1.82 µg/mL)	Fatal poisoning case [5]
Inferior Vena Cava Blood	3.32 mg/L (3.32 µg/mL)	Fatal poisoning case [5]
Stomach Content	"Higher than a lethal dose"	Fatal poisoning case; indicates recent ingestion [1]

Sample Type	Concentration	Context / Significance
Blood (General)	< 2 mg/L	Toxic level [2]
Blood (General)	2 - 10 mg/L	Potentially lethal level [2]

## Complementary LC-MS/MS Methodology

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a prominent technique for strychnine analysis, often offering simpler sample preparation without the need for derivatization.

- **Sample Preparation:** A validated method for livestock products uses extraction with **ethyl acetate containing 2% ammonium hydroxide** and clean-up with **PSA sorbent** [3].
- **LC-MS/MS Analysis:**
  - **Column:** Waters Xselect HSS C18 (150 mm × 2.1 mm, 3.5 μm) [3].
  - **Mobile Phase:** (A) 0.1% formic acid in water; (B) 0.1% formic acid in acetonitrile, with a gradient elution [3].
  - **MS Detection:** Electrospray Ionization in positive mode (ESI+). The precursor ion is **[M+H]<sup>+</sup> at m/z 335**. The most abundant transition for Multiple Reaction Monitoring (MRM) is **335 → 184** [3].
- **Method Performance:** This method demonstrates high sensitivity with a **Limit of Quantification (LOQ) of 0.005 mg/kg**, and average recoveries ranging from 84.7% to 112.9%, which meets international validation guidelines [3].

## Summary and Concluding Remarks

This guide provides detailed protocols for the determination of **strychnine phosphate** using GC-MS, supplemented by a modern LC-MS/MS approach.

- **GC-MS** remains a robust, widely available, and highly specific platform for confirming strychnine poisoning in forensic and clinical settings, with well-characterized fragmentation patterns in EI mode [1] [5].
- **LC-MS/MS** is emerging as a highly sensitive and selective alternative that often requires less extensive sample clean-up and is suitable for high-throughput analysis, as demonstrated by its application in food safety monitoring [3].

The choice between techniques depends on laboratory capabilities, required throughput, and the specific matrix being analyzed. Both methods, when properly validated, provide the reliability needed for toxicological investigations, regulatory compliance, and public health protection.

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